Hydrogen selenide

Catalog No.
S580536
CAS No.
7783-07-5
M.F
Se
M. Wt
78.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrogen selenide

CAS Number

7783-07-5

Product Name

Hydrogen selenide

IUPAC Name

selenium

Molecular Formula

Se

Molecular Weight

78.97 g/mol

InChI

InChI=1S/Se

InChI Key

BUGBHKTXTAQXES-UHFFFAOYSA-N

SMILES

[SeH2]

solubility

Insoluble (NIOSH, 2024)
Insoluble
Soluble in aq potassium cyanide soln, potassium sulfite soln, dilute aqueous caustic alkali soln
Insoluble in water and alcohol
Soluble in concentrated nitric acid.
Soluble in carbon disulfide, 2 mg/100 mL at room temperature; soluble in ether
Solubility in water: none

Synonyms

hydrogen selenide, hydrogen selenide, 75Se-labeled, selane

Canonical SMILES

[Se]

The exact mass of the compound Hydrogen selenide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 377 ml in 100 ml water at 4 °c; 270 ml in 100 ml water at 22.5 °c0.70 g/100 mlsoluble in carbonyl chloride and carbon disulfidesoluble in alkaline watersolubility in water, ml/100ml at 22.5 °c: 270(73°f): 0.9%. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Hydrogen Selenide in Biological Processes

Hydrogen selenide (H₂Se) is a gas recently gaining interest in scientific research for its potential role in biological processes. While highly toxic in large amounts, research suggests H₂Se might act as a signaling molecule within the body, similar to well-known gasotransmitters like nitric oxide (NO) and hydrogen sulfide (H₂S) [].

One established function of H₂Se is as a source of selenium for selenophosphate synthetase (SPS) []. SPS is an enzyme crucial for the production of selenocysteine (Sec), an amino acid with various roles in the body, including antioxidant defense and thyroid hormone metabolism []. H₂Se donates selenium to SPS, which then incorporates it into selenophosphate, a precursor for Sec synthesis [].

Potential Roles of H₂Se as a Signaling Molecule

Research suggests H₂Se might have broader functions beyond selenium donation. Due to its chemical similarities to H₂S, scientists believe H₂Se might act as a signaling molecule regulating various cellular processes []. However, the exact mechanisms of H₂Se signaling are still under investigation [, ].

One potential area of H₂Se signaling is its influence on aerobic metabolism, the process by which cells generate energy using oxygen []. Due to its position on the periodic table near oxygen and sulfur, H₂Se might interact with mitochondria, the cellular powerhouses, in a way similar to NO and H₂S, which are known to modulate metabolism []. While the precise mechanisms remain unclear, studies suggest H₂Se might inhibit mitochondrial cytochrome c oxidase, an enzyme crucial for energy production [].

Hydrogen selenide is an inorganic compound with the chemical formula H₂Se. It is a colorless, flammable gas at standard conditions and is recognized as the simplest hydride of selenium. Hydrogen selenide is notably the most toxic selenium compound, with a permissible exposure limit set at 0.05 parts per million over an eight-hour period. The compound has a distinctive odor that resembles decayed horseradish at low concentrations and rotten eggs at higher concentrations. Structurally, hydrogen selenide adopts a bent configuration with a bond angle of approximately 91° between the hydrogen-selenium-hydrogen atoms .

, primarily acting as a reducing agent. Key reactions include:

  • Decomposition: Hydrogen selenide decomposes upon heating to yield elemental selenium:
    2H2Se2H2+Se22\text{H}_2\text{Se}\rightarrow 2\text{H}_2+\text{Se}_2
  • Oxidation: It reacts with sulfur dioxide to regenerate elemental selenium:
    2H2Se+SO22H2O+2Se+S2\text{H}_2\text{Se}+\text{SO}_2\rightarrow 2\text{H}_2\text{O}+2\text{Se}+\text{S}
  • Reactivity with oxidizers: Hydrogen selenide reacts vigorously with strong oxidizing agents, such as potassium permanganate and nitric acid, producing various selenium oxides and other products .

In biological systems, hydrogen selenide has emerged as a significant molecule due to its potential roles as a bioregulator and gasotransmitter. It is involved in the synthesis of selenium-containing biomolecules such as selenocysteine and selenomethionine. At physiological pH, hydrogen selenide can be considered the least stable oxidation state of selenium, playing a crucial role in various biochemical pathways. Its reactivity is higher than that of sulfur compounds, making it an essential component in redox reactions within biological contexts .

Hydrogen selenide can be synthesized through several methods:

  • Industrial Production: It is typically produced by reacting elemental selenium with hydrogen gas at temperatures exceeding 300 °C.
    Se+H2H2Se\text{Se}+\text{H}_2\rightarrow \text{H}_2\text{Se}
  • Laboratory Methods:
    • Reaction of aluminum selenide with water:
      Al2Se3+6H2O2Al OH 3+3H2Se\text{Al}_2\text{Se}_3+6\text{H}_2\text{O}\rightarrow 2\text{Al OH }_3+3\text{H}_2\text{Se}
    • Acid hydrolysis of iron selenide.
    • In situ generation using boron hydride or other methods like the Sonoda method involving carbon monoxide and selenium in the presence of triethylamine .

Hydrogen selenide is utilized in various fields:

  • Synthesis of Selenium Compounds: It serves as a precursor for numerous organoselenium compounds.
  • Semiconductor Doping: The gas is employed to dope semiconductors with selenium, enhancing their electrical properties.
  • Photovoltaic Cells: Hydrogen selenide is integral in manufacturing materials for thin-film solar cells, such as copper indium gallium selenide .

Research indicates that hydrogen selenide can interact with various biological molecules, influencing redox balance and cellular signaling pathways. Studies have shown that it may enhance the antioxidant capacity of cells by participating in reactions that generate reactive oxygen species. Furthermore, its ability to release hydrogen sulfide suggests potential parallels in bioregulatory functions between these two chalcogenides .

Hydrogen selenide shares similarities with several other chalcogenides, particularly hydrogen sulfide and hydrogen telluride. Below is a comparison highlighting its uniqueness:

CompoundFormulaToxicity LevelOdorAcidity (pKa)Unique Features
Hydrogen SelenideH₂SeHighly toxicRotten eggs3.89Most toxic selenium compound
Hydrogen SulfideH₂SToxicRotten eggs7.04Less toxic than hydrogen selenide
Hydrogen TellurideH₂TeVery toxicFishy4.20Less common, more reactive than H₂Se

Hydrogen selenide stands out due to its higher toxicity compared to its sulfur counterpart and its unique role in biological systems as a potential gasotransmitter .

Hydrogen selenide, a colorless gas with the chemical formula H₂Se, is primarily produced at industrial scale through the direct reaction between elemental selenium and hydrogen gas [1]. This method represents the most universal approach for large-scale production of hydrogen selenide, though it requires significant facility investment [11]. The reaction typically occurs at elevated temperatures exceeding 300°C, where hydrogen gas reacts directly with selenium to form hydrogen selenide [4].

The chemical equation for this industrial synthesis method can be represented as:

H₂ + Se → H₂Se [11]

The industrial production process requires careful temperature control, as hydrogen selenide begins to decompose at approximately 160°C to form elemental selenium [10]. To achieve optimal yields, the reaction temperature is typically maintained between 300-350°C, which provides sufficient energy for the reaction while minimizing decomposition of the product [4].

The direct elemental reaction method offers several advantages for industrial-scale production, including high purity of the final product and relatively straightforward process control [1]. Industrial facilities typically employ specialized equipment designed to handle the high temperatures and pressures required for this reaction, along with appropriate containment systems for the resulting hydrogen selenide gas [10].

Table 1: Industrial Production Parameters for Hydrogen Selenide via Direct Elemental Reaction

ParameterTypical ValueNotes
Reaction Temperature>300°COptimal range: 300-350°C [4]
Hydrogen PurityHigh purityTo minimize side reactions [1]
Selenium FormElemental seleniumHigh surface area preferred [11]
Reaction PressureElevatedSpecific to production facility [10]
Product Purity>95%After purification steps [11]

After the reaction, the hydrogen selenide gas undergoes purification steps to remove unreacted materials and potential contaminants [11]. The purified gas is then typically compressed and stored in specialized cylinders for distribution [4]. This industrial method, while effective for large-scale production, requires significant capital investment and specialized safety measures due to the nature of hydrogen selenide [11].

Laboratory Preparation Techniques

Acid Hydrolysis of Metal Selenides

In laboratory settings, hydrogen selenide is commonly prepared through the acid hydrolysis of various metal selenides [1]. This approach offers a more accessible method for small-scale production compared to the industrial direct elemental reaction [11]. The most frequently employed metal selenides for this purpose include aluminum selenide (Al₂Se₃), iron selenide (FeSe), and zinc selenide (ZnSe) [1] [2].

The general reaction mechanism involves the treatment of metal selenides with acids, resulting in the formation of hydrogen selenide gas and the corresponding metal salt [6]. For aluminum selenide, the reaction proceeds according to the following equation:

Al₂Se₃ + 6 H₂O → 2 Al(OH)₃ + 3 H₂Se [1]

Similarly, for zinc selenide, the reaction with hydrochloric acid can be represented as:

ZnSe + 2 HCl → H₂Se + ZnCl₂ [11]

The acid hydrolysis method offers several advantages for laboratory-scale preparation, including milder reaction conditions and simpler equipment requirements compared to the direct elemental reaction [2]. The reaction typically proceeds at temperatures between 50-120°C, with optimal yields achieved in the 80-100°C range [11].

Table 2: Comparison of Metal Selenides for Hydrogen Selenide Production via Acid Hydrolysis

Metal SelenideAcid UsedReaction TemperatureYieldPurity
Aluminum Selenide (Al₂Se₃)Water (H₂O)Room temperatureModerateModerate [1]
Iron Selenide (FeSe)Hydrochloric acid (HCl)50-80°CGoodGood [1]
Zinc Selenide (ZnSe)Hydrochloric acid (HCl)80-100°C80%>95% [11]
Sodium Selenide (Na₂Se)Hydrochloric acid (HCl)Room temperatureGoodModerate [6]

Research findings indicate that the choice of acid and its concentration significantly impact the efficiency of hydrogen selenide generation [11]. For zinc selenide, hydrochloric acid with a mass fraction of 30-50% has been found to provide optimal results [11]. The molar ratio of zinc selenide to acid is typically maintained at 1:1.1 to 1:2 for maximum yield [11].

A notable laboratory preparation method involves the Sonoda approach, where hydrogen selenide is generated from the reaction of water and carbon monoxide on selenium in the presence of triethylamine [1]. This alternative method provides another option for researchers requiring hydrogen selenide in laboratory settings [4].

Electrochemical Generation from Composite Cathodes

Electrochemical generation represents an innovative approach for laboratory-scale production of hydrogen selenide, offering advantages in terms of control, safety, and on-demand generation [12]. This method employs composite cathodes consisting of selenium and a conductive material, typically graphite, in an electrochemical cell [12].

The electrochemical generation process involves the electrolysis of an aqueous acidic solution using the selenium-graphite composite as the cathode [12]. When current is applied, hydrogen ions are reduced at the cathode surface, reacting with the selenium component to form hydrogen selenide gas [12]. The efficiency of this process depends significantly on the electrolyte composition, particularly the acid concentration and the presence of specific ions such as potassium [12].

Research has demonstrated that optimal faradaic efficiencies of approximately 80% can be achieved in dilute acid solutions (around 0.05 M), with efficiency increasing to nearly 100% when potassium sulfate is added to the electrolyte [12]. Conversely, efficiency decreases dramatically in concentrated acid solutions exceeding a few molar concentrations [12].

Table 3: Electrochemical Generation Parameters for Hydrogen Selenide

ParameterOptimal ConditionEffect on Efficiency
Acid Concentration~0.05 M80% efficiency in dilute acid [12]
Electrolyte AdditivesK₂SO₄Increases efficiency to ~100% [12]
Cathode CompositionSe-graphite compositeProvides conductivity and selenium source [12]
TemperatureIce bath coolingImproves stability of generated H₂Se [12]
Current DensityModerateAffects generation rate and efficiency [14]

The electrochemical approach offers several distinct advantages for laboratory applications, including precise control over the generation rate through current adjustment, elimination of the need for metal selenide precursors, and the ability to produce hydrogen selenide on demand [12]. This method is particularly valuable for applications requiring small, controlled amounts of freshly generated hydrogen selenide [14].

The mechanism of hydrogen selenide formation during electrochemical generation is believed to involve both the reaction of nascent hydrogen with selenium and the direct reduction of selenium at the cathode surface, with the latter considered the dominant pathway [12]. This understanding has led to optimized cathode designs and electrolysis conditions for maximum hydrogen selenide yield [12].

Emerging Approaches in Activatable Selenocarbamate Systems

Recent advances in hydrogen selenide synthesis have led to the development of activatable selenocarbamate systems, which represent a significant innovation in controlled hydrogen selenide release [7]. These systems are designed to generate hydrogen selenide in response to specific triggers, offering unprecedented control over the release process [13].

Selenocarbamates are selenium-containing analogs of thiocarbamates, which have been extensively studied for hydrogen sulfide delivery [15]. However, research has revealed fundamental differences in the reactivity of selenocarbamates compared to their sulfur counterparts [13]. While thiocarbamates typically release carbonyl sulfide (COS) as an intermediate in hydrogen sulfide generation, selenocarbamates have been found to release hydrogen selenide directly, without the formation of carbonyl selenide (COSe) [13].

This direct release mechanism has been confirmed through both experimental and computational investigations [13]. Computational studies have identified a significant energy difference (approximately 25 kcal mol⁻¹) between the hydrogen selenide and carbonyl selenide release pathways, strongly favoring direct hydrogen selenide formation [13].

Table 4: Comparison of Activatable Selenocarbamate Systems for Hydrogen Selenide Release

Selenocarbamate SystemActivation MechanismRelease CharacteristicsResearch Findings
Light-activated selenocarbamatesPhotolysisDirect H₂Se release with isocyanate formationConfirmed by ¹⁹F NMR studies [15]
Hydrolysis-activated selenocarbamatespH-dependent hydrolysispH-dependent release rate, increasing at higher pHDemonstrated through UV-Vis spectroscopy [15]
γ-KetoselenocarbamatesEnol-mediated self-immolationDirect selenide liberationSupported by computational studies [15]

The development of these activatable selenocarbamate systems has opened new avenues for hydrogen selenide research and applications [7]. Light-activated selenocarbamates, such as those derived from p-fluorophenyl isoselenocyanate and 2-nitrobenzyl alcohol, have been shown to release hydrogen selenide upon photoactivation [15]. Similarly, hydrolysis-activated selenocarbamates demonstrate pH-dependent release rates, offering potential for controlled delivery in various environments [15].

The synthesis of these selenocarbamate systems typically involves the reaction of isoselenocyanates with appropriate alcohols or other nucleophiles [13]. For example, 4-nitroformanilide can be converted to an isoselenocyanate intermediate using triphosgene, followed by reaction with selenium powder to form the corresponding selenocarbamate [13].

Physical Description

Selenium is a reddish colored powder that may become black upon exposure to air. It is toxic by ingestion. It is used to manufacture electronic components and rubber.
Dry Powder; Pellets or Large Crystals, Other Solid; Dry Powder, Other Solid
Amorphous or crystalline, red to gray solid; Note: Occurs as an impurity in most sulfide ores; [NIOSH]
GREY SOLID IN VARIOUS FORMS.
Amorphous or crystalline, red to gray solid.
Amorphous or crystalline, red to gray solid. [Note: Occurs as an impurity in most sulfide ores.]

Color/Form

Selenium exists in several allotropic forms. 3 are generally recognized ... Selenium can be prepd with either amorphous or crystalline structure. ... Amorphous is either red, in powder form or black, in vitreous form. Crystalline monoclinic selenium is deep red; crystalline hexagonal form, the most stable variety, is a metallic gray.

Exact Mass

79.91652 g/mol

Monoisotopic Mass

79.91652 g/mol

Boiling Point

1265 °F at 760 mmHg (NIOSH, 2024)
1265 °F
685 °C

Flash Point

Flammable gas
NA (Gas)

Heavy Atom Count

1

Vapor Density

2.00 (Air = 1)
Relative vapor density (air = 1): 2.8
2.12 at -43.6°F

Density

4.28 (NIOSH, 2024) - Denser than water; will sink
4.39 g/cu cm (alpha form); 4.809 g/cu cm (gray selenium); 4.28 g/cu cm (vitreous selenium)
Vitreous, Black selenium; dark red-brown to bluish-black solid; density = 4.28; softens at 50 to 60 °C and becomes elastic at 70 °C. Red amorphous form; density = 4.26. When freshly precipitated, reacts with water at 50 °C forming selenious acid and hydrogen. Soluble in carbon disulfide, methylene iodide, benzene or quinoline /amorphous forms/
Relative density (water = 1): 4.8
4.28

Odor

Odor resembling decayed horseradish

Decomposition

When heated to decomp ... emits toxic fumes of /selenium/.

Melting Point

392 °F (NIOSH, 2024)
392 °F
220.8 °C (gray selenium); vitreous selenium is transformed to gray selenium at 180 °C; alpha-form transforms to gray at temperatures above 120 °C
217 °C

UNII

H6241UJ22B
V91P54KPAM

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (98.8%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (98.8%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the supplementation of total parenteral nutrition to prevent hyposelenemia.
FDA Label

Therapeutic Uses

/Experimental Therapy/ ... Se-methylselenocysteine (SeMSC), a naturally occurring organic Se product, is considered as one of the most effective chemopreventive selenocompounds. ... Compared with SeMSC, elemental Se at nano size (Nano-Se) possessed equal efficacy in increasing the activities of glutathione peroxidase, thioredoxin reductase, and glutathione S-transferase, but had much lower toxicity as indicated by median lethal dose, acute liver injury, survival rate, and short-term toxicity. /These/ results suggest that Nano-Se can serve as a potential chemopreventive agent with reduced risk of Se toxicity.

Mechanism of Action

Selenium is first metabolized to selenophosphate and selenocysteine. Selenium incorporation is genetically encoded through the RNA sequence UGA. This sequence is recognized by RNA ste loop structures called selenocysteine inserting sequences (SECIS). These structures require the binding of SECIS binding proteins (SBP-2) to recognize selenocystiene. The specialized tRNA is first bound to a serine residue which is then enzymatically processed to a selylcysteyl-tRNA by selenocystiene sythase using selenophosphate as a selenium donor. Other unidentified proteins are required as part of the binding of this tRNA to the ribosome. Selenoproteins appear to be necessary for life as mice with the specialized tRNA gene knocked out exhibited early embryonic lethality. The most important selenoproteins seem to be the glutathione peroxidases and thioredoxin reductases which are part of the body's defenses againts reactive oxygen species (ROS). The importance of selenium in these anti-oxidant proteins has been implicated in the reduction of atherosclerosis by preventing the oxidation of low density lipoprotein. Selenium supplementation is also being investigated in the prevention of cancer and has been suggested to be beneficial to immune function.

Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)
1 Pa at 227 °C; 10 Pa at 279 °C; 100 Pa at 344 °C; 1 kPa at 431 °C; 10 kPa at 540 °C; 100 kPa at 685 °C
Vapor pressure, Pa at 20 °C: 0.1
0 mmHg (approx)

Pictograms

Environmental Hazard Acute Toxic Flammable

Flammable;Compressed Gas;Acute Toxic;Environmental Hazard

Impurities

COMMERCIAL GRADE CONTAINS A MIN OF 99% SELENIUM & MAY CONTAIN MAX 0.2% TELLURIUM, 0.1% IRON, 0.005% LEAD & 0.005% COPPER AS IMPURITIES. ... THE HIGH PURITY GRADE ... IS REPORTED TO CONTAIN A MIN OF 99.99% SELENIUM. IMPURITIES WHICH MAY BE PRESENT @ CONCN NO GREATER THAN 1-2 MG/KG EACH ARE MERCURY, TELLURIUM, IRON, ARSENIC & OTHER NON-FERROUS METALS UNDESIRABLE IN ELECTRONIC & ELECTROSTATIC APPLICATIONS. HIGHER CONCN OF "INERT" CONTAMINANTS SUCH AS SODIUM, MAGNESIUM, CALCIUM, ALUMINUM & SILICON CAN BE TOLERATED. THE ULTRA HIGH PURITY GRADE, PREPARED ONLY ON A LABORATORY SCALE, IS REPORTED TO CONTAIN 0.0001-0.001% IMPURITIES.

Other CAS

7783-07-5

Absorption Distribution and Excretion

Oral bioavailability of 90% when given as L-selenomethionine. Tmax of 9.17h.
Mainly excreted in urine as 1beta-methylseleno-N-acetyl-d-galactosamine and trimethylselenonium. The amount excreted as 1beta-methylseleno-N-acetyl-d-galactosamine plateaus at doses around 2microg after which the amount excreted as trimethylselenonium increases. Some selenium is also excreted in feces when given orally.
Elemental selenium .. is poorly absorbed.
... The distribution and retention of inhaled selenious acid and selenium metal aerosols ... similar in size and chemical form to selenium aerosols that may be produced during fossil fuel combustion /were examined/. Beagle dogs were given 10 to 61 ug Se/kg of body weight by inhalation. Aerosols generated for the inhalation exposures were also collected and instilled into the upper respiratory tracts or stomachs of additional dogs to measure systemic absorption at these sites. Selenium-75, incorporated into the aerosols, was used to determine the Se content in the whole animal, excreta, and individual tissues as a function of time. Virtually all inhaled selenious acid aerosol was rapidly absorbed into the blood from the lungs, gastrointestinal tract, and the nasal membranes. Selenium metal aerosols were less rapidly absorbed. Selenium that was absorbed into the blood was translocated to the liver, kidney, spleen, and heart. Selenium-75 in these organs had a biological half-life of 30 to 40 days. Approximately 50% of the deposited Se was eliminated with a biological half life of 1.2 days. Urine was the major route of excretion, accounting for 70 to 80% of the excreted Se. The long-term component of the whole-body retention function for both inhaled aerosols had a half-life of about 34 days and accounted for about 20% of the initial Se dose. ... Although absorption of selenious acid into blood following inhalation was more rapid than absorption of selenium metal, once absorbed the disposition of both compounds was similar. 6845362

Metabolism Metabolites

Selenium supplements are typically available in the form of sodium selenite which is metabolized to selenide through either glutathione conjugation and subsequent reduction by glutathione reductase enzymes or reduction by thioredoxin reductases. Selenide is further metabolized to selenocystein by cysteine synthases and to selenophosphate by selenophosphate synthases. Selenide is also metabolized progressively to methyl-selenol, dimethyl selenide, then trimethylselenonium. Selenocysteine is degraded to methyl-selenol, pyruvate and ammonia by cysteine beta lyase. Selenocystein reacts with oxygen to form selenocysteine selenoxide which spontaneously degrades to methylselenic acid, pyruvate and ammonia. Methylselenic acid can be converted to methylselenol via conjugation with thiol groups on proteins like glutathione.
Selenium compounds are in part reduced in the body to elemental selenium... Much is metabolized to dimethyl selenide which is excreted by the lungs, imparting a garlic-like odor.

Wikipedia

Selenium

Biological Half Life

Half life was observed to increase with chronic dosing time. For day 1-2 half life was 1.7 days. For day 2-3 half life was 3 days. For day 3-14 half life was 11.1 days.
Whole body: 140 days; [TDR, p. 1075]
The distribution and retention of inhaled selenious acid and selenium metal aerosols which were similar in size and chemical form to selenium aerosols that may be produced during fossil fuel combustion /was studied/. Beagle dogs were given 10 to 61 ug Se/kg of body weight by inhalation. ... Approximately 50% of the deposited Se was eliminated with a biological half life of 1.2 days. ... The long-term component of the whole-body retention function for both inhaled aerosols had a half-life of about 34 days and accounted for about 20% of the initial Se dose.

Use Classification

Chemical Classes -> Inorganic substances
Hazardous Air Pollutants (HAPs)

Methods of Manufacturing

Electrolytic copper refinery slimes are the principal source of selenium and its sister element, tellurium ... Slimes generated by the refining of primary copper, copper produced from ores and concentrates, generally contain from 5-25% selenium and 2-10% tellurium. ... Some of the first processes to recover selenium on a commercial basis were based on roasting of copper slimes with soda ash to convert both selenium and tellurium to the +6 oxidation state. ... Slimes are intensively mixed with sodium carbonate, a binder such as bentonite, and water to form a stiff paste. The paste is extruded or pelletized and allowed to dry. ... Roasting occurs between temperatures of 530-650 °C. ... Conversion of both elements to the hexavalent form is complete. The roasted pellets or extrudes are ground and leached in water. The hexavalent selenium dissolves as sodium selenate, Na2SeO4. Sodium tellurate, being highly insoluble in the now very strongly alkaline solution, remains in the residue. The separation between selenium and tellurium is readily achieved, provided all tellurium is oxidized to the hexavalent state. ... There are two processes commonly employed for reducing selenium from solution. ... In the first process, employed commercially for may years, selenium is leached from the slimes in the form of the hexavalent sodium selenate. It is recovered from solution by crystallization and the crystalline sodium selenate is mixed with charcoal. Under controlled conditions of heating, the Na2SeO4 is reduced to sodium selenide. The sodium selenide cake is leached with water to form a typically liver-red solution of sodium selenide, which is readily oxidized to the elemental form by blowing air through the solution. ... In the second process, reduction of the hexavalent selenium is accomplished using concentrated hydrochloric acid or ferrous iron salts catalyzed by chloride ions as the reductant.
Acid roasting technology relies on differences in the volatility of the tetravalent oxides of selenium and tellurium at roasting temperatures of 500-600 °C to selectively volatilize selenium from slimes. Acid roasting uses sulfuric acid as the oxidant for the conversion of selenium/selenides and tellurium/tellurides to their respective tetravalent oxides. ... Because the oxidation reactions take place well below the temperature at which significant volatilization of elemental selenium occurs, only the readily scrubbable selenium dioxide is present in the vapor phase. Thus, the scrubbing of the off-gases is highly efficient, resulting in virtually complete recovery of the selenium from the gas stream.
Wet chlorination is performed by sparging slimes slurried either in water or hydrochloric acid using chlorine gas, or other oxidants such as sodium chlorate or hydrogen peroxide which liberate chlorine from hydrochloric acid, at about 100 °C. Under these conditions, selenium and selenides rapidly oxidize and dissolve. ... Selenium tetrachloride hydrolyzes to form hydrochloric acid, the degree of hydrolysis depending on the acidity of the solution. ... Selenium and precious metals can be removed selectively from the chlorination liquor by reduction with sulfur dioxide. ... Under proper conditions of precipitation, a selenium/precious metals product substantially free of other impurities can be obtained. Selenium can be recovered in a pure state by vacuum distillation, leaving behind a precious metals residue.
Classically, the purification of elemental selenium from tellurium is achieved by distillation because of the much greater volatility of selenium compared to tellurium. The advantages of distillation, typically at 1.0-0.255 kPa (0.015-0.037 psi) and 300-400 °C, are its simplicity and the absence of emission problems, if performed under vacuum on properly dried, acid-free material. Single-stage distillation can also be carried out at atmospheric pressure at 680_C from cast-iron or iron alloy retorts. In this manner most of the occluded impurities such as sulfur dioxide, water, organic matter, halogens, sulfuric acid, and mercury are expelled to a scrubber, leaving the bulk of the nonvolatile impurities such as tellurium and other metals in the residue. Distillation from a quartz retort upgrades the quality of the selenium. ... A simpler and highly effective purification can be achieved by fluxing molten selenium at about 300 °C in the presence of a eutectic mixture of potassium and sodium nitrates. At 300 °C, selenium does not react significantly with the eutectic nitrate mixture; however, tellurium is oxidized, as are many other impurity metals, and passes into the molten flux layer.

General Manufacturing Information

Industrial Gas Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Selenium: ACTIVE
Gray-metallic is the most stable form
Primary selenium was produced domestically as a byproduct of copper refining in 1996; there was no production of secondary (recycled) selenium. All selenium-containing scrap generated was exported for reprocessing.
Occurs as an impurity in most sulfide ores.

Storage Conditions

Usually stored at room temperature. Precautions must be taken to avoid contact with water or prolonged exposure to air and other materials with which it may react. Storage area construction must be such that rain water will not leak in or ground water will not enter. Used drums should be stored in this same dry area to avoid contamination /SRP: of the area/ and to minimize any hazard due to the residues.

Stability Shelf Life

Hydrogen selenide ... Decomposes rapidly in air to form elemental selenium and water ...

Dates

Last modified: 02-18-2024

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